molecular formula C11H16O2 B1519415 (3-Sec-butoxyphenyl)methanol CAS No. 915920-70-6

(3-Sec-butoxyphenyl)methanol

Cat. No.: B1519415
CAS No.: 915920-70-6
M. Wt: 180.24 g/mol
InChI Key: CEXNIEJIMVZIRY-UHFFFAOYSA-N
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Description

(3-Sec-butoxyphenyl)methanol: is an organic compound with the molecular formula C11H16O2. It is characterized by a phenyl ring substituted with a sec-butoxy group and a hydroxymethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Sec-butoxyphenyl)methanol typically involves the reaction of 3-sec-butoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction conditions require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from phenol derivatives

Chemical Reactions Analysis

(3-Sec-butoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced further to produce (3-sec-butoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, anhydrous ether.

  • Substitution: Br2, FeBr3 catalyst, room temperature.

Major Products Formed:

  • Oxidation: (3-Sec-butoxy)benzoic acid.

  • Reduction: (3-Sec-butoxyphenyl)methane.

  • Substitution: Brominated derivatives of this compound.

Scientific Research Applications

(3-Sec-butoxyphenyl)methanol: has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

(3-Sec-butoxyphenyl)methanol: is similar to other phenol derivatives such as 3-ethoxyphenol and 3-propoxyphenol . its unique sec-butoxy group provides distinct chemical and physical properties that differentiate it from these compounds. The sec-butoxy group imparts greater steric hindrance and hydrophobicity, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 3-Ethoxyphenol

  • 3-Propoxyphenol

  • 3-Butoxyphenol

  • 3-Isopropoxyphenol

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Properties

IUPAC Name

(3-butan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXNIEJIMVZIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655717
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-70-6
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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